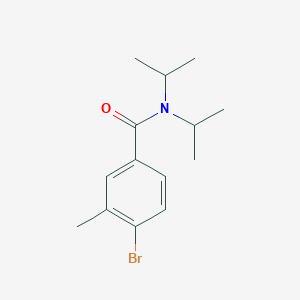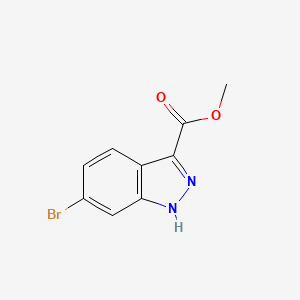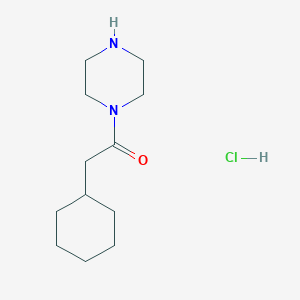![molecular formula C13H10ClNO4S B1463003 2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid CAS No. 1179130-12-1](/img/structure/B1463003.png)
2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid
Overview
Description
“2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid” is a chemical compound with the CAS Number: 1179130-12-1 . It has a molecular weight of 311.75 . The compound is also known as BAY-8002 .
Molecular Structure Analysis
The molecular structure of “2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid” can be represented by the linear formula: C13H10ClNO4S . The InChI code for this compound is 1S/C13H10ClNO4S/c14-12-7-6-9 (8-11 (12)13 (16)17)15-20 (18,19)10-4-2-1-3-5-10/h1-8,15H, (H,16,17) .Scientific Research Applications
EP1 Receptor Selective Antagonists
Heteroaryl sulfonamides, related in structure to 2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid, have been investigated for their potential as EP1 receptor selective antagonists. These compounds, including analogs with modified sulfonyl moieties, exhibit optimized antagonist activity, some demonstrating in vivo effects. This research underscores the therapeutic potential in targeting prostaglandin E2 (PGE2) pathways for treating various diseases (Naganawa et al., 2006).
Electrochemical Reduction Studies
Research on the electrochemical reduction of azo-bond-containing benzoic acids, which share a similar benzene core and functional groups with the compound , helps in understanding the redox behavior of these compounds. The studies provide insights into the electrochemical pathways, revealing the influence of substituents and solution pH on the reduction process. This knowledge is critical for applications in environmental chemistry and synthetic methodologies (Mandić et al., 2004).
Metabolism and Pharmacokinetics
Research involving compounds structurally related to 2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid, such as novel antidepressants, provides valuable information on metabolic pathways and the role of various cytochrome P450 enzymes in drug metabolism. Understanding these pathways is crucial for drug development, including predicting drug interactions and optimizing pharmacokinetic profiles (Hvenegaard et al., 2012).
Anti-inflammatory and Antimicrobial Agents
The synthesis and evaluation of fused pyrimidine derivatives from chlorobenzoic acids, including compounds with similar functional groups, have shown significant anti-inflammatory, antiproliferative, and antimicrobial activities. These findings highlight the potential of these compounds in developing new therapeutic agents (Vachala et al., 2011).
Oxidative Studies
Oxidative studies on fursemide, a compound with a benzoic acid core and related functional groups, provide insights into the kinetics and mechanism of oxidation reactions. Such studies are essential for understanding the stability and reactivity of pharmaceutical compounds under various conditions (Angadi et al., 2010).
properties
IUPAC Name |
5-(benzenesulfonamido)-2-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4S/c14-12-7-6-9(8-11(12)13(16)17)15-20(18,19)10-4-2-1-3-5-10/h1-8,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBZUOKGPCNEKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1462921.png)











![1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine dihydrochloride](/img/structure/B1462941.png)
